molecular formula C11H20N2O3 B2907980 N-(2-Boc-aminoacetyl)cyclobutylamine CAS No. 1822785-47-6

N-(2-Boc-aminoacetyl)cyclobutylamine

Cat. No.: B2907980
CAS No.: 1822785-47-6
M. Wt: 228.292
InChI Key: LCICCMSOKHHGBI-UHFFFAOYSA-N
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Description

N-(2-Boc-aminoacetyl)cyclobutylamine is a chemical compound with the molecular formula C11H20N2O3. It is also known by its IUPAC name, tert-butyl (2-(cyclobutylamino)-2-oxoethyl)carbamate. This compound is characterized by the presence of a cyclobutylamine group and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Boc-aminoacetyl)cyclobutylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Boc-aminoacetyl)cyclobutylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Boc-aminoacetyl)cyclobutylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Boc-aminoacetyl)cyclobutylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed to expose the amine functionality, which can then interact with the active site of enzymes or bind to receptors. This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Boc-aminoacetyl)cyclobutylamine is unique due to the presence of the cyclobutylamine group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and interactions with molecular targets .

Properties

IUPAC Name

tert-butyl N-[2-(cyclobutylamino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)12-7-9(14)13-8-5-4-6-8/h8H,4-7H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCICCMSOKHHGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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